Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate
Overview
Description
Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H15FN2O4 and its molecular weight is 270.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that boc-protected amines, like this compound, are often used in peptide synthesis . The Boc group serves to protect the amine during synthesis, preventing unwanted reactions .
Mode of Action
The compound interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases . This stability allows the compound to undergo various chemical reactions without losing its integrity. When the Boc group is no longer needed, it can be removed by mild acidolysis .
Biochemical Pathways
Boc-protected amines are commonly used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that the compound could potentially have good bioavailability.
Result of Action
The primary result of the action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is the protection of the amine group during chemical reactions . This protection allows for the successful synthesis of complex molecules without unwanted side reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group can be cleaved by mild acidolysis , suggesting that acidic conditions could affect the compound’s stability and efficacy.
Properties
IUPAC Name |
methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725321 | |
Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305371-15-7 | |
Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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